2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
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Overview
Description
2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with a unique structure that includes dichlorobenzene, carbamothioyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-amino-N-(2-methylphenyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
- 2,4-dichloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide
Uniqueness
2,4-dichloro-N-[3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group. This structural uniqueness may contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[3-[(2-methylbenzoyl)carbamothioylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c1-13-5-2-3-8-17(13)20(28)27-22(30)26-16-7-4-6-15(12-16)25-21(29)18-10-9-14(23)11-19(18)24/h2-12H,1H3,(H,25,29)(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUOTDNWNGAVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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